1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene 1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770898
InChI: InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
SMILES: C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-]
Molecular Formula: C7H3Br2F2NO3
Molecular Weight: 346.91 g/mol

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene

CAS No.:

Cat. No.: VC13770898

Molecular Formula: C7H3Br2F2NO3

Molecular Weight: 346.91 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene -

Specification

Molecular Formula C7H3Br2F2NO3
Molecular Weight 346.91 g/mol
IUPAC Name 1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene
Standard InChI InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Standard InChI Key IYEOUOPBQBAFMD-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene belongs to the class of polyhalogenated nitroaromatic compounds. Its systematic IUPAC name, 1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene, reflects the substitution pattern on the benzene ring . The compound’s structural attributes are summarized below:

PropertyValueSource
CAS Number1804935-20-3
Molecular FormulaC7H3Br2F2NO3\text{C}_7\text{H}_3\text{Br}_2\text{F}_2\text{NO}_3
Molecular Weight346.91 g/mol
SMILES NotationO=N+c1cc(Br)c(OC(F)F)c(Br)c1Derived from
InChI KeyWDTBCIYNNVCUIQ-UHFFFAOYSA-N

The difluoromethoxy group (OCF2H-\text{OCF}_2\text{H}) introduces electronegativity and steric hindrance, while the nitro group (NO2-\text{NO}_2) enhances electrophilic reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-dibromo-2-difluoromethoxy-5-nitrobenzene likely proceeds via sequential halogenation and functionalization steps. A plausible route involves:

  • Nitration: Introduction of a nitro group to a brominated precursor such as 1,3-dibromo-2-methoxybenzene, utilizing mixed nitric-sulfuric acid .

  • Demethylation and Difluoromethoxylation: Replacement of the methoxy group with a difluoromethoxy group via nucleophilic substitution using difluoromethylating agents like ClCF2H\text{ClCF}_2\text{H} or BrCF2H\text{BrCF}_2\text{H} under basic conditions .

Example Reaction Scheme:

1,3-Dibromo-2-methoxy-5-nitrobenzene+ClCF2HBase1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene+HCl\text{1,3-Dibromo-2-methoxy-5-nitrobenzene} + \text{ClCF}_2\text{H} \xrightarrow{\text{Base}} \text{1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene} + \text{HCl}

Optimization Challenges

Physicochemical Properties

PropertyValueSource
Physical FormPowder
Melting PointNot reported
Boiling PointEstimated >250°C (decomposes)
Density~1.8–2.0 g/cm³ (analogous bromoarenes)
SolubilityInsoluble in water; soluble in DMSO

The compound’s low water solubility aligns with its hydrophobic aromatic core, while solubility in polar aprotic solvents like DMSO facilitates synthetic applications .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

  • Bromine: Acts as an ortho/para director but is susceptible to nucleophilic displacement under harsh conditions .

  • Difluoromethoxy Group: Exerts both electron-withdrawing (−I) and weak electron-donating (+M) effects, complicating reaction pathways .

Nucleophilic Displacement

The bromine atoms at positions 1 and 3 are prime sites for nucleophilic substitution. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl derivatives, a strategy employed in pharmaceutical synthesis :

Ar-Br+Ar’B(OH)2Pd catalystAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Reduction of Nitro Group

Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, producing 1,3-dibromo-2-difluoromethoxy-5-aminobenzene . This intermediate is valuable for further functionalization, such as diazotization or amide formation.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen and nitro groups make it a precursor to bioactive molecules. For instance:

  • Anticancer Agents: Bromine and fluorine substituents enhance lipophilicity and membrane permeability .

  • Antimicrobials: Nitroaromatics are known for their activity against anaerobic bacteria and protozoa .

Agrochemical Development

Analogous difluoromethoxy-containing compounds are used in pesticides due to their resistance to metabolic degradation . The nitro group may contribute to herbicidal or fungicidal activity .

Materials Science

Polyhalogenated aromatics serve as flame retardants or monomers for high-performance polymers. The difluoromethoxy group’s thermal stability could enhance material durability .

Regulatory and Environmental Considerations

Environmental Impact

Brominated aromatics are persistent organic pollutants (POPs) with bioaccumulation potential. Degradation studies suggest photolytic cleavage of C-Br bonds under UV light, yielding less hazardous fragments .

Future Perspectives and Research Directions

  • Synthetic Methodology: Developing catalytic systems for greener difluoromethoxylation.

  • Biological Screening: Evaluating the compound’s potential in drug discovery pipelines.

  • Polymer Chemistry: Exploring its use in fluorinated polymers for electronics.

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